REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[CH:5]=[C:6]2[C:11]=1[O:10][C:9](C)(C)[CH2:8][C:7]2([CH3:15])[CH3:14].CC1(C)C2C(=CC=CC=2)OC(C(O)=O)C1>>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH2:8][C:7]2([CH3:14])[CH3:15]
|
Name
|
8-bromo-2,2,4,4-tetramethylchromanoic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C(CC(OC12)(C)C)(C)C)C(=O)O
|
Name
|
Compound P
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C(CC(OC12)(C)C)(C)C)C(=O)O
|
Name
|
4,4-dimethylchromanoic acid
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(OC2=CC=CC=C12)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(CCOC12)(C)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |